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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral analysis of (R)-(-)-5,5'-Bis[di(3,5-

di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as (R)-
DTBM-SEGPHOS. As a privileged chiral phosphine ligand, its structural confirmation is

paramount for its application in asymmetric catalysis. This document outlines the expected data

from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

analyses, details the experimental protocols for obtaining this data, and presents a logical

workflow for the analysis process.

Spectral Data Summary
Precise spectral data for the free (R)-DTBM-SEGPHOS ligand is not consistently published in

peer-reviewed literature; the data presented is often for its metal complexes. The following

tables summarize the expected quantitative data based on its known structure and available

data from its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: NMR data is predicted based on the ligand's structure. Chemical shifts (δ) are reported in

ppm. The solvent is assumed to be CDCl₃.
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Nucleus
Predicted Chemical
Shift (δ)

Multiplicity
Expected
Structural
Assignment

³¹P ~ -15 to -25 ppm Singlet (s) PAr₂

¹H 7.0 - 7.5 ppm Multiplet (m) Aromatic CH

5.9 - 6.1 ppm Singlet (s) O-CH₂-O

3.6 - 3.9 ppm Singlet (s) Ar-OCH₃

1.2 - 1.5 ppm Singlet (s) -C(CH₃)₃

¹³C 155 - 165 ppm Singlet (s) C-O (Aromatic)

140 - 150 ppm Singlet (s)
C-P & C-C(CH₃)₃

(Aromatic)

125 - 135 ppm Singlet (s) C-H (Aromatic)

100 - 105 ppm Singlet (s) O-CH₂-O

55 - 60 ppm Singlet (s) Ar-OCH₃

34 - 36 ppm Singlet (s) -C(CH₃)₃

30 - 32 ppm Singlet (s) -C(CH₃)₃

Table 2: Infrared (IR) Spectroscopy Data

Note: The following data corresponds to the [(R)-DTBM-SEGPHOS]NiCl₂ complex and is

characteristic of the ligand's vibrational modes.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

2955 Strong C-H Stretch (Aliphatic, t-Butyl)

1439 Medium C=C Stretch (Aromatic)

1407 Medium C=C Stretch (Aromatic)

1391 Medium C-H Bend (t-Butyl)

1223 Strong C-O Stretch (Aryl Ether)

1112 - 1135 Strong
C-O Stretch (Aryl Ether) & P-Ar

Stretch

1049 Medium C-O Stretch (Dioxole)

1002 Medium C-H In-plane Bend (Aromatic)

844 Medium
C-H Out-of-plane Bend

(Aromatic)

805 Medium
C-H Out-of-plane Bend

(Aromatic)

Table 3: Mass Spectrometry (MS) Data

Note: The analysis of the free ligand is typically performed using soft ionization techniques like

Electrospray Ionization (ESI).
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Parameter Value Source / Comment

Molecular Formula C₇₄H₁₀₀O₈P₂ [2][3][4]

Molecular Weight 1179.53 g/mol [2][3][4]

Calculated [M+H]⁺ 1180.6864 m/z
For High-Resolution MS

(HRMS)

Calculated [M+Na]⁺ 1202.6683 m/z
For High-Resolution MS

(HRMS)

Experimental Data Found: 1271.5919 m/z
For [(R)-DTBM-

SEGPHOS]NiCl₂ [M-Cl]⁺[1]

Experimental Protocols
(R)-DTBM-SEGPHOS is an air-sensitive solid, requiring careful handling under an inert

atmosphere (e.g., nitrogen or argon) during sample preparation.[5]

2.1 NMR Spectroscopy

Sample Preparation: Inside a glovebox, accurately weigh 5-10 mg of (R)-DTBM-SEGPHOS
into an NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Cap the

NMR tube securely before removing it from the glovebox.

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune the probe for ¹H, ¹³C, and

³¹P nuclei.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to

achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak

(CDCl₃ at 7.26 ppm).

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external standard

(e.g., 85% H₃PO₄ at 0.0 ppm) is typically used for referencing.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition

time with more scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
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2.2 IR Spectroscopy

Sample Preparation (ATR): The use of a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. Inside a

glovebox, place a small, representative sample of the solid (R)-DTBM-SEGPHOS directly

onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample

spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is automatically ratioed against the background by the

instrument software.

2.3 Mass Spectrometry (ESI-MS)

Sample Preparation: Inside a glovebox, prepare a stock solution of (R)-DTBM-SEGPHOS in

a high-purity solvent like acetonitrile or methanol at a concentration of approximately 1

mg/mL.

Dilution: Create a dilute solution for injection by taking an aliquot of the stock solution and

diluting it with the same solvent to a final concentration of 1-10 µg/mL. This prevents detector

saturation.

Data Acquisition: Infuse the sample solution into the ESI source via a syringe pump. Acquire

the mass spectrum in positive ion mode over a relevant m/z range (e.g., 1000-1500 amu).

Key parameters to optimize include capillary voltage, drying gas flow, and fragmentor

voltage.

HRMS Analysis: For accurate mass determination, use a Time-of-Flight (TOF) or Orbitrap

mass analyzer to obtain high-resolution data, allowing for molecular formula confirmation.

Visualization of Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectral characterization

of (R)-DTBM-SEGPHOS.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis & Interpretation

Phase 4: Conclusion

Sample: (R)-Dtbm-segphos
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Final Structural
Elucidation
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Caption: Workflow for the spectral analysis of (R)-Dtbm-segphos.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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